

# Early Clinical Trial Data for Tiflorex: A Technical Review

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DISCLAIMER: **Tiflorex** (formerly flutiorex) is a stimulant amphetamine that was under development as an appetite suppressant in the 1970s and appears to have been abandoned. The data presented herein is historical, derived from a limited number of early-phase clinical studies conducted in the 1970s. The level of detail in these studies does not meet modern clinical trial reporting standards. The mechanism of action was never fully elucidated.

#### Introduction

**Tiflorex**, also known as flutiorex, is a structural analog of fenfluramine developed as an anorectic agent.[1] It was investigated for its appetite-suppressing properties in the 1970s, reaching Phase II clinical trials.[1] Studies from this era provide initial insights into its pharmacodynamics, safety, and pharmacokinetics in humans. This document synthesizes the available early clinical data to offer a technical overview for researchers and drug development professionals.

## **Proposed Mechanism of Action and Metabolism**

While the specific molecular mechanism of **Tiflorex** was reportedly never fully studied, its structural similarity to fenfluramine suggests a likely serotonergic mode of action.[1] Fenfluramine is known to act as a serotonin-releasing agent and agonist at various serotonin receptors, which increases serotonergic transmission in hypothalamic centers that regulate feeding behavior.[1]

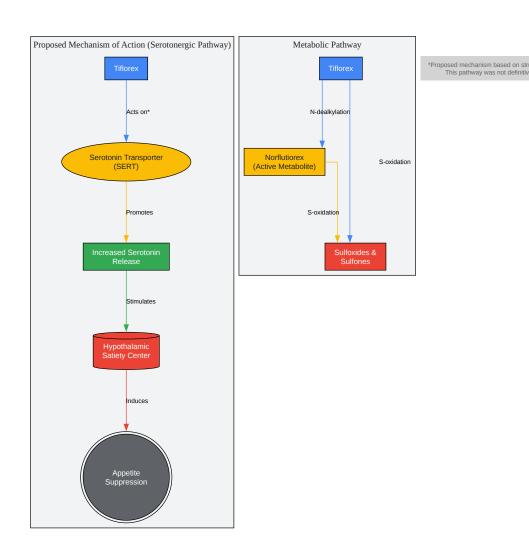






Pharmacokinetic studies in rats show that **Tiflorex** is metabolized via two primary routes: N-dealkylation to its active metabolite, norflutiorex, and S-oxidation.[2] Preliminary assessments in humans confirmed that **Tiflorex** is rapidly absorbed and de-ethylated to norflutiorex.[3]





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Caption: Proposed serotonergic mechanism and metabolic pathway of Tiflorex.



## **Experimental Protocols**

Two key human trials provide the bulk of the available data. Both were double-blind, placebocontrolled studies involving a small number of healthy volunteers.

## Preliminary Assessment of Flutiorex (Giudicelli et al., 1976)

- Study Design: A double-blind, crossover trial comparing single doses of flutiorex (**Tiflorex**), fenfluramine, and placebo.[3]
- Participants: Six healthy volunteers.[3]
- Interventions: Specific dosages were not detailed in the abstract.
- Outcome Measures:
  - Anorectic Effect: Food intake was measured.[3]
  - Sympathetic Nervous System: Assessed via systolic blood pressure and pupillary diameter (mydriasis).[3]
  - Central Nervous System (CNS): Evaluated using critical flicker fusion frequency and the pursuit rotor test for psychomotor coordination.
  - Pharmacokinetics: Serial blood and urine levels of flutiorex and its metabolite norflutiorex were determined.[3]

# Evaluation of Sustained-Release Tiflorex (TFX-SR) (Silverstone et al., 1979)

- Study Design: A two-phase, double-blind, placebo-controlled trial.[1][4]
- Participants: Six healthy female volunteers.[1][4]
- Intervention: A slow-release formulation of Tiflorex (TFX-SR).
- Outcome Measures:

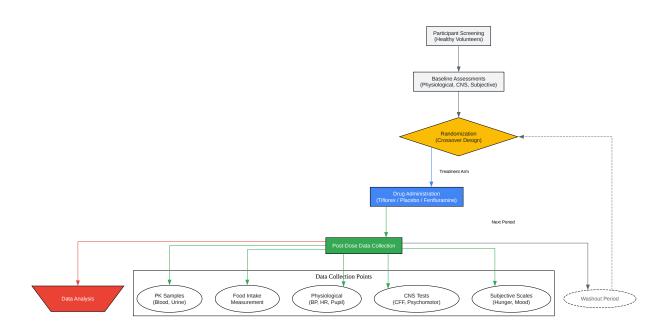
## Foundational & Exploratory





- Phase I (Subjective Measures):
  - Hunger, arousal, and mood were assessed using visual analogue scales at intervals following administration.[1][4]
- Phase II (Objective Measures):
  - Food intake was objectively measured.[1][4]
  - Physiological effects including pupil diameter, pulse rate, and blood pressure were recorded.[1][4]
  - CNS effects were measured via critical flicker fusion and psychomotor performance tests.[1][4]





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Caption: Generalized workflow for the early Tiflorex clinical trials.



## **Clinical Trial Data**

The quantitative data from these early trials are limited. The findings are summarized below.

## **Pharmacodynamic Effects**



Parameter	Tiflorex Formulation	Result	Reference
Anorectic Effect	Standard	Significant anorectic effect; approx. 2x more potent than fenfluramine.	[3]
TFX-SR	Significant reduction in subjective hunger 5-7 hours postadministration.	[1][4]	
TFX-SR	Significant reduction in objective food intake.	[1][4]	
Cardiovascular	Standard	Rise in systolic blood pressure.	[3]
TFX-SR	No effect on pulse rate or blood pressure.	[1][4]	
Autonomic	Standard & TFX-SR	Produced marked mydriasis (pupil dilation).	[1][3][4]
CNS Effects	Standard	CNS stimulant; increased critical flicker frequency.	[3]
Standard	No influence on psychomotor coordination.	[3]	
TFX-SR	No evidence of CNS stimulation; no influence on critical flicker fusion or	[1][4]	



	psychomotor performance.	
TFX-SR	Reduction in subjective arousal observed at 3 hours.	[1][4]

## **Safety and Tolerability (TFX-SR)**

The study on the sustained-release formulation reported the following adverse effects compared to placebo.[1][4]

Adverse Event	TFX-SR (n=12 exposures)	Placebo (n=12 exposures)
Headache	More frequent (7 of 12)	Less frequent
Sleep Disturbance	Slight disturbance reported	Not specified
Total Side Effects	11 occasions	5 occasions

### **Pharmacokinetic Profile**

Human pharmacokinetic data is primarily descriptive.



Parameter	Finding	Reference
Absorption	Rapidly absorbed.	[3]
Metabolism	Rapidly N-deethylated to its metabolite, norflutiorex.	[3]
Distribution	Accumulates in large quantities in the tissues.	[3]
Excretion	Tiflorex and norflutiorex are excreted in very small quantities in the urine.	[3]
Metabolite Kinetics	Blood levels of norflutiorex appear to remain elevated longer than those of the parent drug.	[3]

Note: More detailed pharmacokinetic parameters (T½, Cmax, AUC) are available from rat studies but are not included here as they may not be representative of human kinetics.[2]

### Conclusion

Early clinical data for **Tiflorex**, developed in the 1970s, demonstrate that it possessed a significant appetite-suppressant effect, reported to be approximately twice as potent as fenfluramine.[3] The sustained-release formulation (TFX-SR) showed efficacy in reducing both subjective hunger and objective food intake with a different side effect profile than the standard formulation, notably lacking effects on heart rate and blood pressure.[1][4] However, it caused a higher incidence of headaches than placebo.[1][4] The drug was rapidly absorbed and converted to its active metabolite, norflutiorex.[3] The development of **Tiflorex** was ultimately abandoned, and the limited and dated nature of the available data precludes a complete understanding of its clinical profile by modern standards.

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